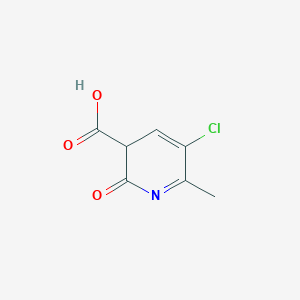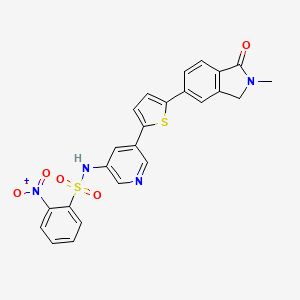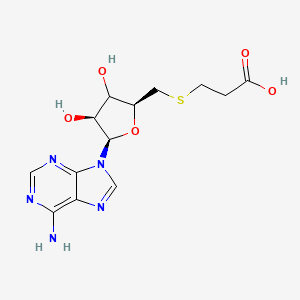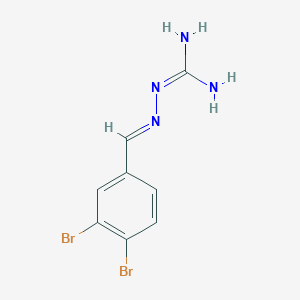
2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AC-263093 is a selective agonist for the neuropeptide FF receptor type 2 (NPFFR2). This compound has shown potential in reversing opiate tolerance and has been studied for its anxiolytic effects. It functionally activates NPFFR2 and blocks the activation of NPFFR1, making it a valuable tool in neuropharmacological research .
Méthodes De Préparation
The synthesis of AC-263093 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions, involving bromination and coupling reactions .
Analyse Des Réactions Chimiques
AC-263093 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
AC-263093 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the neuropeptide FF receptor system.
Biology: It helps in understanding the role of NPFFR2 in various biological processes, including stress response and pain modulation.
Medicine: It has potential therapeutic applications in reversing opiate tolerance and treating anxiety disorders.
Industry: It is used in the development of new pharmacological agents targeting the NPFFR2 receptor
Mécanisme D'action
AC-263093 exerts its effects by selectively activating the NPFFR2 receptor and blocking the activation of NPFFR1. This dual action helps in modulating the neuropeptide FF receptor system, which plays a crucial role in pain perception, stress response, and anxiety. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal (HPA) axis and the expression of c-Fos protein in the hypothalamic paraventricular nucleus .
Comparaison Avec Des Composés Similaires
AC-263093 is unique in its selective activation of NPFFR2 and blocking of NPFFR1. Similar compounds include:
AC-099: Another NPFFR2 agonist with similar properties but different pharmacokinetic profiles.
SHA 68: A selective NPFFR1 antagonist used in neuropharmacological research.
BIBO3304: A neuropeptide Y receptor antagonist with different receptor selectivity
AC-263093 stands out due to its dual action on NPFFR2 and NPFFR1, making it a valuable compound for studying the neuropeptide FF receptor system and its associated physiological effects.
Propriétés
Formule moléculaire |
C8H8Br2N4 |
|---|---|
Poids moléculaire |
319.98 g/mol |
Nom IUPAC |
2-[(E)-(3,4-dibromophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H8Br2N4/c9-6-2-1-5(3-7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ |
Clé InChI |
VMYFCUKMGMFQNH-YIXHJXPBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=N/N=C(N)N)Br)Br |
SMILES canonique |
C1=CC(=C(C=C1C=NN=C(N)N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


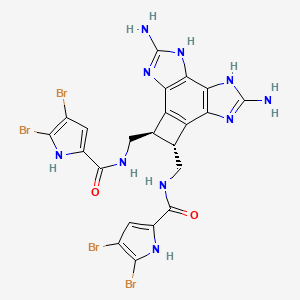


![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)

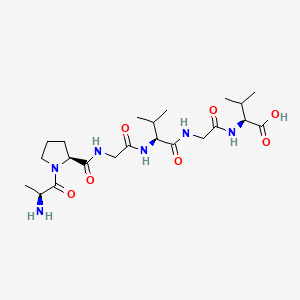



![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)
